Regioisomeric Differentiation: 2-Methyl vs. 4-Methyl Benzamide Substitution and Anticancer Activity Against MCF-7
The 4-methyl regioisomer N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide (CAS 392241-75-7) has a vendor-reported IC50 of 15 µM against the MCF-7 breast cancer cell line, with a proposed mechanism of apoptosis induction . The target 2-methyl compound, bearing an ortho-methyl substituent, is expected to exhibit divergent potency due to altered steric hindrance at the amide linkage, which modifies the dihedral angle between the benzamide phenyl ring and the thiadiazole plane. The 3D-QSAR model developed for the wider 1,3,4-thiadiazole benzamide class confirms that substituent position on the benzamide ring significantly impacts electrostatic potential distribution and, consequently, biological activity [1]. Direct head-to-head comparative IC50 data for the 2-methyl compound are not yet published, representing a critical data gap for procurement decisions.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells (IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: IC50 = 15 µM (MCF-7, MTT assay, vendor-reported) |
| Quantified Difference | Cannot be calculated pending publication of target compound data |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT viability assay (vendor-reported for comparator) |
Why This Matters
The ortho vs. para methyl position on the benzamide ring alters both steric and electronic properties that govern target binding; the 4-methyl regioisomer cannot serve as a direct surrogate without confirmatory testing.
- [1] Wang SY, Peng YQ, Lou JY, Wang MY. Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 2022, 24(4): 732-742. DOI: 10.16801/j.issn.1008-7303.2022.0040. View Source
